molecular formula C11H22N4O3 B1382836 tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate CAS No. 1807939-16-7

tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate

Cat. No.: B1382836
CAS No.: 1807939-16-7
M. Wt: 258.32 g/mol
InChI Key: MIUGCVJUQPEOQA-UHFFFAOYSA-N
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Description

tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a tert-butyl group, a hydroxycarbamimidoyl group, and a methyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate typically involves multi-step organic reactionsThe hydroxycarbamimidoyl group is then introduced through a series of reactions involving carbamoylation and hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the functional groups and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted piperazines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe for investigating biochemical pathways .

Medicine

Its ability to interact with various biological targets makes it a candidate for designing new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperazine ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate is unique due to its combination of functional groups and the presence of a piperazine ring. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-5-14(4)8(7-15)9(12)13-17/h8,17H,5-7H2,1-4H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUGCVJUQPEOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=NO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)/C(=N/O)/N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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